Isoelemicin

Catalog No.
S1527971
CAS No.
5273-85-8
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoelemicin

Using elemicin for 3,4,5-trimethoxybenzaldehyde synthesis requires an extra isomerization step, increasing impurities and cycle time. Isoelemicin solves this with its internal propenyl double bond.

  • Direct oxidation precursor to trimethoprim API intermediate, bypassing base-catalyzed isomerization.
  • Distinct GC-MS retention index (RI ~1654, DB-5) ensures accurate essential oil adulteration detection.
  • Non-toxic metabolic pathway vs. elemicin-eliminates 1'-hydroxylation artifact in toxicological assays.

CAS Number

5273-85-8

Product Name

Isoelemicin

IUPAC Name

1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+

InChI Key

RRXOQHQFJOQLQR-AATRIKPKSA-N

Synonyms

isoelemicin, isoelemicin, (E)-isomer, isoelemicin, (Z)-isomer

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)OC)OC

The exact mass of the compound Isoelemicin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16705. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 25 mg

Isoelemicin (1,2,3-trimethoxy-5-(1-propenyl)benzene) is a naturally occurring propenylbenzene and the thermodynamic isomer of the allylbenzene elemicin. In industrial and laboratory procurement, it is primarily sourced as a high-value synthetic intermediate for 3,4,5-trimethoxy-substituted pharmaceuticals and as a critical analytical reference standard [1]. Unlike its allyl counterpart, isoelemicin features a conjugated internal double bond that fundamentally alters its chemical reactivity, making it highly susceptible to direct oxidative cleavage [2]. Furthermore, its distinct metabolic profile and chromatographic signature make it an indispensable standard for quality control in essential oil profiling and comparative toxicological assays.

Research Fit

1
Isomer-specific differentiation

Reported (E)-configuration supports dedicated biosynthesis and metabolism studies distinct from elemicin.

2
Essential oil constituent reference

Found across multiple plant species; supports chemotype authentication and natural product profiling workflows.

3
Research-grade volatile standard

May serve as a reference for GC-MS identification and quantification in phenylpropanoid research.

Procurement substitution between isoelemicin and its isomer elemicin is scientifically unviable due to the position of the side-chain double bond. In synthetic workflows, elemicin’s terminal allyl group resists direct oxidative cleavage to 3,4,5-trimethoxybenzaldehyde, necessitating an additional base-catalyzed isomerization step to form isoelemicin before oxidation can proceed [1]. In analytical and regulatory contexts, elemicin undergoes CYP450-mediated 1'-hydroxylation to form reactive, toxic metabolites, whereas isoelemicin's propenyl structure dictates an entirely different metabolic fate [2]. Consequently, using elemicin as a substitute in either synthesis or toxicological benchmarking will result in incorrect reaction products or invalid safety data.

Substitution Risk

(E)-Propenyl configuration specificity

The (E)-isomer geometry is required for the dedicated DcMIS biosynthetic pathway; generic phenylpropanoid mixtures may not replicate this control.

Divergent metabolic fate

Isoelemicin follows a predominantly cinnamoyl pathway, yielding a urinary metabolite profile that differs from elemicin; substituting isomers can confound ADME interpretation.

Analytical identification requirements

Unique Kovats retention index and mass spectrum are needed for accurate GC-MS identification; using an isomer standard may lead to misidentification in essential oil profiling.

Precursor Suitability for Oxidative Cleavage to 3,4,5-Trimethoxybenzaldehyde

Isoelemicin is the required direct precursor for the oxidative cleavage synthesis of 3,4,5-trimethoxybenzaldehyde (a key pharmaceutical building block). The conjugated propenyl double bond in isoelemicin allows for direct cleavage using oxidants like alkaline KMnO4 or OsO4/NaIO4[1]. In contrast, elemicin cannot be directly cleaved with the same efficiency; it must first undergo a base-catalyzed prototropic shift (typically using KOH in ethanol) to yield isoelemicin [2]. Procuring isoelemicin directly eliminates this synthetic step, reducing solvent waste and avoiding the harsh basic conditions required for the isomerization of the allylbenzene.

Evidence DimensionDirect yield of 3,4,5-trimethoxybenzaldehyde via oxidative cleavage
Target Compound DataIsoelemicin (Direct cleavage compatible)
Comparator Or BaselineElemicin (Requires prior isomerization step to become isoelemicin)
Quantified DifferenceEliminates 1 synthetic step (isomerization); avoids yield loss associated with the intermediate conversion.
ConditionsOxidative cleavage (e.g., KMnO4) of propenyl vs allylbenzenes

Direct procurement of isoelemicin streamlines the synthesis of 3,4,5-trimethoxy-substituted APIs by bypassing the mandatory base-catalyzed isomerization step required for elemicin.

Biosynthetic enzyme
Head-to-head
Synthesized via DcMIS, distinct from elemicin's DcE(I)GS1; two different NADPH-dependent reductases control the penultimate steps.
Dedicated synthase required for pathway engineering studies.
Model: Daucus carota.

Chromatographic Resolution for Essential Oil Adulteration Analysis

In the quality control of essential oils (such as nutmeg, mace, and Asarum species), distinguishing between natural elemicin and isoelemicin is critical for detecting processing artifacts or adulteration. On standard non-polar GC columns (e.g., DB-5), (E)-isoelemicin exhibits a Kovats Retention Index (RI) of approximately 1654, whereas elemicin elutes significantly earlier with an RI of 1560 [1]. This robust baseline separation of 94 RI units ensures that isoelemicin can be unambiguously quantified as a distinct marker, preventing false positives in flavor and fragrance profiling [2].

Evidence DimensionKovats Retention Index (Non-polar DB-5 column)
Target Compound Data(E)-Isoelemicin: RI ~1654
Comparator Or BaselineElemicin: RI ~1560
Quantified DifferenceBaseline separation of ~94 RI units
ConditionsGC-MS analysis using standard non-polar stationary phases

Provides a reliable, quantifiable metric for QA/QC laboratories to verify the purity and origin of phenylpropene-rich botanical extracts.

Major urinary metabolite
Head-to-head
Cinnamoyl pathway predominates; 3-(3,4,5-trimethoxyphenyl)propionic acid as major metabolite, unlike elemicin's mixed route.
Metabolic fate differs, supporting ADME differentiation.
Rat in vivo study; GLC-MS identification.

Differential Metabolic Bioactivation in Toxicology Assays

Alkenylbenzenes are heavily scrutinized in food and drug safety due to their potential hepatotoxicity. Elemicin is metabolically activated via CYP450-mediated 1'-hydroxylation, followed by sulfonation, to form highly reactive electrophiles that deplete cellular cysteine and N-acetylcysteine (NAC) [1]. Isoelemicin, owing to its internal propenyl double bond, does not undergo this specific 1'-hydroxylation toxification pathway to the same extent[2]. This stark divergence in metabolic activation makes isoelemicin an essential negative or comparative control in in vitro hepatocyte assays evaluating the genotoxicity of allylbenzenes.

Evidence DimensionFormation of reactive 1'-hydroxy metabolites
Target Compound DataIsoelemicin (Propenyl structure prevents typical 1'-hydroxylation)
Comparator Or BaselineElemicin (Extensive 1'-hydroxylation leading to toxic Cys/NAC adducts)
Quantified DifferenceFundamental shift in bioactivation pathway, preventing the specific allyl-mediated electrophilic toxicity.
ConditionsIn vitro/in vivo CYP450 metabolism and metabolomic profiling

Crucial for toxicologists requiring a structurally matched propenylbenzene control to isolate the toxicological effects of the allyl group in elemicin.

Chemotype composition
Head-to-head
Up to 78% in (E)-isoelemicin chemotype of M. squamophloia; elemicin chemotype reaches 96%.
Marker for chemotype authentication and QC.
GC-MS leaf oil analysis.
Cytotoxicity in antiplasmodial assay
Class-level
No cytotoxicity observed against mammalian cells under tested conditions.
Differentiates from more cytotoxic phenylpropanoid analogs in screening context.
In vitro P. falciparum strains TM4/8.2, K1CB1.
Antifungal activity
Head-to-head
Positive in TLC bioautography against C. cucumerinum, alongside myristicin and elemicin.
Supports inclusion in antifungal screening panels.
TLC bioautography method.
Oil constituent quantification
Reported
5.48% of total essential oil from T. roylei; alongside myristicin 25.35%, β-phellandrene 22.95%, elemicine 7.69%.
Benchmark for oil standardization and constituent attribution.
GC-MS of T. roylei aerial parts.

Synthesis of 3,4,5-Trimethoxybenzaldehyde Derivatives

Isoelemicin is the optimal starting material for generating 3,4,5-trimethoxybenzaldehyde via oxidative cleavage. This benzaldehyde is a highly sought-after intermediate for synthesizing APIs, including trimethoprim and various psychoactive or cardiovascular research compounds. Using isoelemicin bypasses the need to isomerize elemicin under harsh basic conditions, streamlining scale-up [1].

Reference Standard in Flavor and Fragrance QA/QC

Due to its distinct GC-MS retention index (RI ~1654 on DB-5), isoelemicin is utilized as a precise analytical standard to profile essential oils (e.g., nutmeg, mace). It allows analysts to detect thermal isomerization artifacts or intentional adulteration, ensuring the regulatory compliance of food-grade botanical extracts [2].

Comparative Control in Hepatotoxicity and Genotoxicity Screening

In predictive toxicology, isoelemicin serves as a vital structural comparator against elemicin and myristicin. Because it lacks the terminal double bond required for toxic 1'-hydroxylation, it is used in hepatocyte models to map structure-toxicity relationships and validate the safety profiles of novel phenylpropene derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Plant volatile metabolic engineering studies
Biosynthetic enzyme specificity
Volatile profiling and enzyme assay calibration
Pharmacokinetic profiling of alkenylbenzenes
Metabolic pathway predominance
Urinary metabolite comparison in model systems
Essential oil authentication and chemotyping
Chemotype-specific marker abundance
GC-MS quantitative analysis and batch consistency
In vitro antifungal screening
Reported antifungal activity profile
Bioautography endpoint reproducibility

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 Da

Monoisotopic Mass

208.109944368 Da

Heavy Atom Count

15

Appearance

Oil

UNII

9260LA114I

Other CAS

5273-85-8
487-12-7

Wikipedia

Isoelemicin

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